2-((1-(2-(氮杂环-1-基)-2-氧代乙基)-1H-吲哚-3-基)磺酰基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

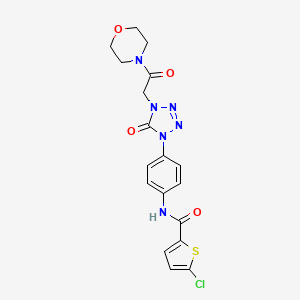

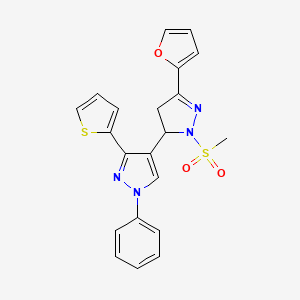

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is a complex organic molecule that features an indole core, which is a structure common in many natural products and pharmaceuticals. The molecule is further modified with a sulfonyl group attached to the indole ring and an azepan (heptamino) ring linked through an oxoethyl chain. This structure suggests potential for a variety of chemical interactions and biological activities.

Synthesis Analysis

While the specific synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is not detailed in the provided papers, the interaction of acetonitrile with trifluoromethanesulfonic acid as described in paper could potentially be a step in the synthesis of similar compounds. The formation of various cations and neutral compounds in this reaction indicates the reactivity of acetonitrile in the presence of strong acids, which could be utilized in the synthesis of complex molecules like the one .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The indole core provides aromatic stability, while the sulfonyl group could introduce electron-withdrawing properties, affecting the molecule's reactivity. The azepan ring adds a seven-membered cyclic amine, which could contribute to the compound's three-dimensional conformation and potential binding properties.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The sulfonyl group, for instance, could participate in sulfonylation reactions, while the azepan ring could engage in nucleophilic substitution reactions due to its amine functionality. The presence of acetonitrile in the molecule might also suggest susceptibility to nucleophilic attack, as seen in the reactions described in paper , where acetonitrile interacts with trifluoromethanesulfonic acid to form various products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile would be influenced by its molecular structure. The compound is likely to be polar due to the presence of the sulfonyl group and the azepan ring's nitrogen, which could affect its solubility in polar solvents like acetonitrile. The spectroscopic characterization of similar compounds with sulfonyl groups, as mentioned in paper , suggests that such compounds can form complexes with bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene in acetonitrile, indicating potential reactivity and solubility characteristics that could be relevant for the compound .

科学研究应用

化学合成和衍生物

化合物2-((1-(2-(氮杂环-1-基)-2-氧代乙基)-1H-吲哚-3-基)磺酰基)乙腈及其衍生物主要用于化学合成。例如,在吲哚磺化研究中,研究人员发现使用乙腈中的氯磺酸可以有效合成各种磺酰胺衍生物,这些衍生物是制造一系列化学化合物的关键(Janosik et al., 2006)。这种类型的化学反应在药物化学和药物设计中是基础。

在杂环化合物形成中的作用

该化合物还在杂环化合物的形成中发挥作用。在 Acheson 等人 (1972) 的一项研究中,显示了吲哚与乙腈中的乙炔二酸二甲酯相互作用形成苯并氮杂菲(一种杂环化合物)。这展示了其在合成复杂的化合物结构中的用途,这对于新药和材料的开发至关重要(Acheson et al., 1972)。

参与三唑形成

此外,该化合物参与三唑的合成,如 Efimov 等人 (2014) 的一项研究中所示。该研究重点关注 β-偶氮烯胺与乙腈中的磺酰叠氮化物的反应,导致形成 1H-4-(偶氮-5-基)-1,2,3-三唑。三唑是一类重要的化合物,在药物化学和农业中具有各种应用(Efimov et al., 2014)。

磺酰基团重排

另一个重要的应用见于对磺酰基团重排的研究。Yamauchi 等人 (2010) 报道,在乙腈中用 4-二甲氨基吡啶处理 1-磺酰基-1,2,3-三唑时,磺酰基团发生 1,2-重排。这种重排在有机合成和药物设计中很重要,为合成新的分子结构提供了途径(Yamauchi et al., 2010)。

属性

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c19-9-12-25(23,24)17-13-21(16-8-4-3-7-15(16)17)14-18(22)20-10-5-1-2-6-11-20/h3-4,7-8,13H,1-2,5-6,10-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMWQCKIAVTOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)

![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)

![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)